molecular formula C11H15FO B7848143 4-(4-Fluorophenyl)-2-methyl-2-butanol

4-(4-Fluorophenyl)-2-methyl-2-butanol

Cat. No.: B7848143
M. Wt: 182.23 g/mol
InChI Key: XDLIGNGGQLOJGG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-2-butanol is a tertiary alcohol characterized by a fluorinated aromatic ring and a branched alkyl chain.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLIGNGGQLOJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)

  • Structure : Lacks the fluorine substituent on the phenyl ring.
  • Molecular Weight : 164.24 g/mol .
  • Purity : >98.0% (GC) .
  • Key Differences :
    • The absence of fluorine reduces electronegativity and lipophilicity compared to the fluorinated analog.
    • Likely lower boiling point and altered solubility in polar solvents due to reduced dipole interactions.
  • Applications : Used as a synthetic intermediate in organic chemistry, particularly in Grignard reactions or esterifications .

4-Phenyl-2-butanone (CAS 2550-26-7)

  • Structure : Ketone analog with a phenyl group and a methyl branch.
  • Molecular Weight : 148.20 g/mol (C₁₀H₁₂O) .
  • Key Differences :
    • The ketone functional group eliminates hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol.
    • Higher reactivity in nucleophilic additions (e.g., formation of hydrazones or semicarbazones).
  • Applications : Laboratory reagent for organic synthesis, particularly in ketone-based reactions .

4-(4-Methylphenyl)butanoic Acid

  • Structure : Features a carboxylic acid group and a methyl-substituted phenyl ring.
  • Molecular Weight : 178.22 g/mol (C₁₁H₁₄O₂) .
  • Key Differences: The carboxylic acid group introduces strong acidity (pKa ~4.5–5) and hydrogen-bonding capacity, enhancing water solubility. Potential for salt formation or esterification, unlike the tertiary alcohol.
  • Applications : Intermediate in pharmaceutical synthesis or polymer chemistry .

(4-Fluorophenyl)(phenyl)methylamine

  • Structure : Tertiary amine with fluorophenyl and branched alkyl groups.
  • Molecular Weight : 271.37 g/mol (C₁₈H₂₂FN) .
  • Enhanced biological activity due to amine functionality, possibly targeting neurological receptors.
  • Applications : Investigational pharmaceutical agent or ligand in catalysis .

Structural and Functional Analysis

Impact of Fluorine Substitution

  • Electronic Effects : The fluorine atom withdraws electron density via inductive effects, stabilizing the phenyl ring and altering reactivity in electrophilic substitutions .
  • Lipophilicity : Fluorine increases logP values, enhancing membrane permeability in biological systems .

Hydrogen Bonding and Solubility

  • The tertiary alcohol group in 4-(4-Fluorophenyl)-2-methyl-2-butanol engages in weaker hydrogen bonding compared to primary alcohols, reducing water solubility. This contrasts with carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid), which exhibit higher solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
This compound C₁₁H₁₅FO 182.24 (estimated) Tertiary alcohol, Fluorophenyl High lipophilicity, weak H-bonding Pharmaceutical intermediates -
2-Methyl-4-phenyl-2-butanol C₁₁H₁₆O 164.24 Tertiary alcohol, Phenyl >98% purity, low polarity Organic synthesis
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Ketone, Phenyl High reactivity, low solubility Laboratory reagent
4-(4-Methylphenyl)butanoic acid C₁₁H₁₄O₂ 178.22 Carboxylic acid, Phenyl Acidic (pKa ~5), high solubility Polymer/pharma synthesis
(4-Fluorophenyl)(phenyl)methylamine C₁₈H₂₂FN 271.37 Amine, Fluorophenyl Basic (pKa ~9–10), bioactive Drug discovery

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